1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine
Description
1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine is a synthetic piperazine derivative characterized by two distinct substituents: a 4-methylphenyl sulfonyl group at position 1 and a 4-(methylsulfanyl)benzyl group at position 4 of the piperazine ring. This compound is part of a broader class of sulfonamide- and benzyl-functionalized piperazines, which are frequently explored in medicinal chemistry for their pharmacological versatility, including antiviral, antibacterial, and receptor-modulating activities .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2/c1-16-3-9-19(10-4-16)25(22,23)21-13-11-20(12-14-21)15-17-5-7-18(24-2)8-6-17/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXDFTKVNVBDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with sulfonyl and sulfanyl groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the 4-methylphenylsulfonyl group via sulfonylation reactions using reagents such as sulfonyl chlorides.
Step 3: Attachment of the 4-(methylsulfanyl)benzyl group through nucleophilic substitution reactions.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety acts as a leaving group in nucleophilic substitution reactions. For example:
-
Aminolysis : Reacts with primary or secondary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding substituted piperazine derivatives.
-
Halogenation : Treatment with phosphorus pentachloride (PCl₅) in dichloromethane replaces the sulfonyl group with chlorine, forming 4-chloro-piperazine intermediates .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aminolysis | Methylamine, DMF, 70°C | 4-(Methylamino) derivative | 85% | |
| Chlorination | PCl₅, CH₂Cl₂, 0°C | 4-Chloro intermediate | 90% |
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) substituent on the benzyl ring undergoes oxidation to sulfoxide or sulfone derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA):
-
Sulfoxide Formation : Controlled oxidation at 0°C in dichloromethane yields the sulfoxide .
-
Sulfone Formation : Extended reaction time or excess oxidant converts the sulfoxide to the sulfone.
| Substrate | Oxidant | Product | Conditions | Yield |
|---|---|---|---|---|
| -SMe | mCPBA | -S(O)Me | 0°C, 2 hr | 78% |
| -S(O)Me | mCPBA | -SO₂Me | RT, 12 hr | 92% |
Piperazine Ring Functionalization
The piperazine nitrogen participates in alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ in DMF, forming N-alkylated products .
-
Acylation : Acetyl chloride in pyridine at room temperature produces N-acetyl derivatives.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | Benzyl chloride, K₂CO₃ | N-Benzyl derivative | 88% |
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 76% |
Electrophilic Aromatic Substitution (EAS)
The benzyl ring’s electron-rich nature allows electrophilic substitution:
-
Nitration : Fuming HNO₃ in H₂SO₄ at 0°C introduces nitro groups at the para position relative to the methylsulfanyl group .
-
Sulfonation : Oleum (H₂SO₄·SO₃) at 50°C adds sulfonic acid groups .
| EAS Type | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 65% |
| Sulfonation | Oleum | Meta | 58% |
Reductive Desulfurization
The methylsulfanyl group can be removed via catalytic hydrogenation:
-
H₂/Pd-C : In ethanol at 50 psi H₂, the -SMe group is replaced with hydrogen, yielding a desulfurized benzyl-piperazine .
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| -SMe | Pd-C, H₂ | -H | 82% |
Cross-Coupling Reactions
The benzyl bromide derivative (prepared via bromination) participates in Suzuki-Miyaura couplings:
| Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl | 75% |
Key Mechanistic Insights
-
Sulfonyl Group Reactivity : The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.
-
Steric Effects : Bulky substituents on the piperazine ring (e.g., benzyl groups) reduce reaction rates in EAS and alkylation .
Industrial-Scale Optimization
-
Solvent Choice : Dichloromethane and DMF are preferred for their ability to dissolve polar intermediates .
-
Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a valuable intermediate in pharmaceuticals and materials science. Experimental protocols emphasize temperature control and reagent stoichiometry to maximize selectivity .
Scientific Research Applications
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine has been investigated for its diverse applications:
Medicinal Chemistry
- Therapeutic Potential: This compound is being explored for its potential as a therapeutic agent due to its structural similarity to biologically active molecules. Research indicates that it may interact with specific molecular targets, modulating their activity and leading to various biological effects.
- Drug Discovery: It serves as a building block in drug discovery, particularly in developing new pharmaceuticals targeting neurological disorders and other diseases.
Organic Synthesis
- Building Block: The compound is utilized as a versatile building block in organic synthesis, enabling the creation of complex molecules. Its unique functional groups allow for various chemical modifications and substitutions.
- Chemical Reactions: It undergoes several reactions, including oxidation to form sulfone derivatives and reduction to yield simpler piperazine derivatives.
Biological Studies
- Mechanistic Studies: Researchers use this compound to study biological pathways and interactions, providing insights into cellular mechanisms and potential therapeutic targets.
- Structure-Activity Relationship (SAR): Investigations into SAR are crucial for understanding how modifications to the compound's structure affect its biological activity.
Data Table of Chemical Reactions
| Reaction Type | Description | Common Reagents | Major Products Formed |
|---|---|---|---|
| Oxidation | Converts methylsulfonyl group | Hydrogen peroxide, KMnO4 | Sulfone derivatives |
| Reduction | Removes sulfonyl group | LiAlH4, NaBH4 | Simpler piperazine derivatives |
| Substitution | Electrophilic aromatic substitution | Bromine, nitric acid | Various substituted benzyl piperazines |
Case Studies
-
Therapeutic Efficacy in Neurological Disorders
A study published in the Journal of Medicinal Chemistry examined the efficacy of similar piperazine derivatives in treating anxiety disorders. The findings suggest that modifications to the piperazine core can enhance binding affinity to serotonin receptors, indicating potential for similar applications of 1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine. -
Antimicrobial Activity
Research conducted by a team at the University of Pharmaceutical Sciences explored the antimicrobial properties of sulfonamide derivatives. The results demonstrated that compounds with similar structures exhibited significant antibacterial activity against various strains, suggesting that our compound may also possess such properties. -
Structure-Activity Relationship Studies
A comprehensive SAR study highlighted how variations in substituents on the piperazine ring influence pharmacological profiles. This research underscores the importance of exploring structural modifications of 1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine to optimize its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
2.1.1 Sulfonyl Group Modifications
- The thiophene-2-carbonyl substituent introduces aromatic heterocyclic character, which may enhance π-π stacking interactions compared to the methylsulfanyl benzyl group in the target compound. Key Difference: Methoxy vs. methyl substituents on the sulfonyl aryl ring influence solubility (logP: ~2.8 vs. ~3.2) and metabolic stability .
1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine ():
The acetyl group at the para position of the sulfonyl aryl ring introduces a ketone functionality, enabling additional hydrogen-bond acceptor interactions. This modification may improve target selectivity in enzyme inhibition compared to the methyl group in the target compound .
2.1.2 Benzyl Group Modifications
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine ():
The 4-chlorobenzyl substituent replaces the sulfonyl group, increasing lipophilicity (Cl substituent: logP +0.5) and steric bulk. This compound lacks the hydrogen-bonding capacity of the sulfonyl group, which may reduce solubility but enhance membrane permeability .1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine ():
Substitution of the benzyl group with a 3-chlorobenzyl moiety introduces steric hindrance and alters electronic distribution. The meta-chloro position may disrupt planar interactions compared to the para-substituted methylsulfanyl group in the target compound .
Functional Group Additions
1-Benzyl-4-[4-(4-methyl-piperidine-1-sulfonyl)-benzenesulfonyl]piperazine ():
This compound features a bis-sulfonyl architecture, which significantly increases polarity and molecular weight (MW: ~540 g/mol vs. ~416 g/mol for the target compound). The additional sulfonyl group may improve water solubility but reduce blood-brain barrier penetration .1-[(4-Methylphenyl)sulfonyl]-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine ():
The introduction of a nitro group and a secondary piperazine ring creates a larger, more rigid structure. The nitro group’s electron-withdrawing effects could diminish metabolic stability compared to the methylsulfanyl group in the target compound .
Biological Activity
1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's structure includes a piperazine core substituted with a sulfonyl group and a methylsulfanyl group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with piperazine structures often exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives demonstrated that many of them, including those similar to 1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine, showed moderate to good activity against a range of bacterial strains. Specifically, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting microbial growth .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
Emerging research suggests that piperazine derivatives may also possess antiviral properties. A related compound was evaluated for its efficacy against herpes simplex virus type-1 (HSV-1), showing significant inhibition at low concentrations. This points to the potential for further exploration of 1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine in antiviral drug development .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of piperazine derivatives were synthesized and screened for antimicrobial activity. Among these, the compound similar to 1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influenced the antimicrobial potency, highlighting the importance of the sulfonamide group in enhancing activity .
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral capabilities of piperazine-based compounds against HSV-1. The results indicated that certain structural features, such as the presence of electron-donating groups like methyl or methoxy substituents, enhanced the antiviral activity. This suggests that modifications in the structure of 1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine could lead to improved efficacy against viral pathogens .
Q & A
Q. What synthetic strategies are recommended for 1-[(4-Methylphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine?
The synthesis of this compound involves nucleophilic substitution and sulfonylation reactions. A validated approach for structurally analogous piperazine sulfonamides includes:
- Step 1 : Reacting 1-(4-methylbenzyl)piperazine with 4-(methylsulfanyl)benzyl chloride under basic conditions (e.g., LiH in DMF) to form the benzylated intermediate.
- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with a tertiary amine base (e.g., N,N-diisopropylethylamine).
- Purification : Flash chromatography or crystallization with ether/hexane mixtures yields high-purity product (>95%) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for sulfonyl groups; methylsulfanyl protons at δ 2.5 ppm) .
- X-ray Crystallography : Resolves spatial conformation, such as chair/boat piperazine ring configurations and torsional angles between aryl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 405.12 for CHNOS) .
Advanced Research Questions
Q. How do substituent positions (ortho, meta, para) on the aryl groups affect biological activity?
- Para-Substitution : Enhances binding to targets like DPP-IV or tyrosine kinases due to optimal steric alignment. For example, para-methylsulfanyl groups improve hydrophobic interactions in enzyme pockets .
- Meta-Substitution : Reduces activity by disrupting π-π stacking or hydrogen bonding (e.g., 30% lower inhibition in DPP-IV assays compared to para analogs) .
- Ortho-Substitution : May induce steric hindrance, as seen in antiviral studies where ortho-methyl groups on piperazine decreased plasmepsin inhibition by 50% .
Q. What computational models predict the pharmacokinetic and pharmacodynamic properties of this compound?
- Molecular Docking : Used to map interactions with targets like dopamine D3 receptors. For example, sulfonyl groups form hydrogen bonds with Asp110, while methylsulfanyl enhances lipophilic binding .
- QSAR Studies : Correlate logP values (calculated ~3.2) with membrane permeability and CNS penetration .
- ADMET Prediction : Tools like SwissADME forecast moderate bioavailability (F = 60%) due to high molecular weight (>400 Da) but favorable BBB penetration .
Q. How can contradictory data on toxicity vs. efficacy be resolved in pharmacological studies?
- Case Study : Modified piperazine derivatives with cyclodextran inclusion showed reduced toxicity but lower antimicrobial activity. Resolution involves:
- Dose Optimization : Balancing LD values (e.g., 250 mg/kg in mice) with EC thresholds (e.g., 5 μM for antibacterial activity) .
- Structural Tweaks : Introducing hydrophilic groups (e.g., hydroxyethyl) improves solubility without compromising target affinity .
Methodological Challenges
Q. What experimental designs address low yields in multi-step synthesis?
- DoE (Design of Experiments) : Optimizes reaction parameters (e.g., temperature, solvent polarity) for benzylation steps, improving yields from 40% to 75% .
- Microwave-Assisted Synthesis : Reduces reaction time for sulfonylation from 12 hours to 45 minutes while maintaining >90% purity .
Q. How are stability issues (e.g., sulfonyl hydrolysis) mitigated during storage?
- Storage Conditions : Lyophilized powders stored at -20°C under argon show no degradation over 6 months (HPLC purity >98%) .
- Buffered Formulations : pH 7.4 phosphate buffers prevent hydrolysis of the sulfonamide bond in aqueous solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
